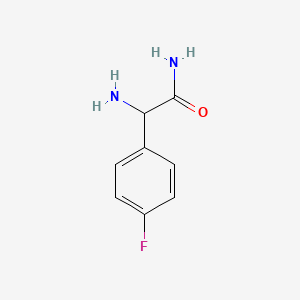

2-Amino-2-(4-fluorophenyl)acetamide

Description

The compound 2-Amino-2-(4-fluorophenyl)acetamide is a substituted acetamide (B32628) derivative that has garnered attention in the scientific community. Its structure, featuring a fluorine atom on the phenyl ring, is key to its unique properties and potential applications. The a-amino amide structural motif is a significant feature in many biologically active molecules.

Properties

IUPAC Name |

2-amino-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFSFITWLXHVOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Amino 2 4 Fluorophenyl Acetamide and Analogous Fluorinated Acetamides

Classical and Contemporary Approaches to the Synthesis of α-Amino Acetamides

The construction of the α-amino acetamide (B32628) core is a fundamental challenge in organic synthesis. Various methods have been developed to create this structural motif, which can be adapted for the synthesis of fluorinated derivatives.

General Synthetic Routes for 2-Amino Acetamide Scaffolds

Several classical and contemporary methods are employed for the synthesis of 2-amino acetamide scaffolds. wikipedia.orgrsc.orgmdpi.combeilstein-journals.orgacs.orgresearchgate.net One of the most prominent is the Strecker synthesis , a two-step process that begins with the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide to form an α-aminonitrile. wikipedia.orgnews-medical.netmasterorganicchemistry.com Subsequent hydrolysis of the nitrile group yields the desired α-amino acid, which can then be converted to the corresponding acetamide. masterorganicchemistry.com This method is versatile, allowing for the synthesis of a wide variety of amino acids by simply changing the starting aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com

Another powerful method is the Ugi four-component reaction (U-4CR) . This one-pot reaction combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. mdpi.comwikipedia.orgyoutube.com The Ugi reaction is highly efficient and atom-economical, making it a valuable tool for generating chemical libraries of diverse compounds. wikipedia.orgnih.gov When an α-amino acid is used as the bifunctional starting material, it can lead to the formation of 1,1'-iminodicarboxylic acid derivatives. mdpi.com

Additionally, α-amino acetamides can be synthesized through the amidation of α-amino acids or their derivatives. For instance, reacting an α-amino acid with an aminating agent can yield the desired acetamide. nih.gov

| Synthetic Method | Description | Key Features |

| Strecker Synthesis | A two-step process involving the formation of an α-aminonitrile from an aldehyde/ketone, ammonia, and cyanide, followed by hydrolysis. wikipedia.orgnews-medical.netmasterorganicchemistry.com | Versatile, applicable to a wide range of starting materials. wikipedia.orgmasterorganicchemistry.com |

| Ugi Reaction | A one-pot, four-component reaction of a ketone/aldehyde, amine, isocyanide, and carboxylic acid. mdpi.comwikipedia.orgyoutube.com | High efficiency, atom economy, and suitable for combinatorial chemistry. wikipedia.orgnih.gov |

| Amidation of α-Amino Acids | Direct conversion of an α-amino acid or its derivative to the corresponding acetamide. nih.gov | A more direct route if the corresponding amino acid is readily available. |

Specific Methods for Introducing the 4-Fluorophenyl Moiety into Acetamide Structures

The introduction of a 4-fluorophenyl group into an acetamide structure can be achieved through several synthetic strategies. A common approach involves using a pre-functionalized starting material, such as 4-fluorophenylacetonitrile (B56358) or 4-fluorobenzaldehyde, in a classical synthesis like the Strecker reaction.

Alternatively, modern cross-coupling reactions offer a powerful tool for this transformation. For example, a Suzuki coupling reaction can be employed to couple a boronic acid derivative, such as 4-fluorophenylboronic acid, with a suitable bromo-substituted acetamide precursor. nih.gov This method provides a versatile route to a variety of fluorinated aromatic compounds.

Another approach is the direct fluorination of a phenylacetamide precursor. However, this can sometimes lead to a mixture of isomers and may require careful control of reaction conditions to achieve the desired regioselectivity. The use of specific fluorinating agents and catalysts can help to direct the fluorination to the desired position on the aromatic ring. organicreactions.orgnih.gov

Stereoselective and Asymmetric Synthesis of Chiral 2-Amino-2-(4-fluorophenyl)acetamide Precursors

The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry. Several strategies have been developed for the stereoselective synthesis of precursors to chiral this compound.

Chiral Auxiliary-Based Methodologies in Fluorinated Amino Acid and Amide Synthesis

Chiral auxiliaries are temporary chiral groups that are attached to a substrate to control the stereochemical outcome of a reaction. fluorine1.ru After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully applied to the synthesis of fluorinated amino acids and their derivatives. mdpi.combeilstein-journals.orgfluorine1.ru

For example, a chiral auxiliary can be attached to a glycine (B1666218) enolate equivalent, which is then alkylated with a fluorinated electrophile. The diastereoselectivity of the alkylation is controlled by the chiral auxiliary, leading to the formation of a specific stereoisomer. Subsequent removal of the auxiliary provides the enantiomerically enriched fluorinated amino acid. beilstein-journals.org Nickel(II) complexes bearing a chiral ligand have proven to be powerful tools for the stereoselective synthesis of a variety of fluorinated amino acids on a gram scale. beilstein-journals.orgnih.govresearchgate.net

Enantioselective Catalysis Approaches for Chiral Fluorinated Compounds

Enantioselective catalysis offers a more efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. organicreactions.org This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

Various catalytic systems have been developed for the enantioselective synthesis of chiral fluorinated compounds. These include:

Lewis acid catalysis : Chiral Lewis acids can coordinate to a substrate and activate it towards a stereoselective reaction with a fluorinating agent. organicreactions.org

Organocatalysis : Small organic molecules can act as catalysts to promote enantioselective fluorination reactions. organicreactions.org

Transition metal catalysis : Chiral transition metal complexes, such as those based on palladium, nickel, or copper, are highly effective catalysts for a wide range of enantioselective transformations, including fluorination and the synthesis of chiral amino acids. organicreactions.orgnih.govrsc.org

Phase-transfer catalysis : Chiral phase-transfer catalysts can be used to promote enantioselective reactions between reactants in different phases. organicreactions.orgrsc.org

These catalytic methods have been successfully applied to the enantioselective fluorination of various substrates, including β-ketoesters and oxindoles, to produce chiral fluorine-containing building blocks. nih.gov

| Catalytic Approach | Description | Examples of Catalysts |

| Lewis Acid Catalysis | Utilizes chiral Lewis acids to control the stereochemistry of fluorination reactions. organicreactions.org | Chiral metal complexes (e.g., with BINAP ligands). nih.gov |

| Organocatalysis | Employs small chiral organic molecules as catalysts. organicreactions.org | Cinchona alkaloid derivatives. nih.gov |

| Transition Metal Catalysis | Uses chiral transition metal complexes to catalyze enantioselective transformations. organicreactions.orgnih.govrsc.org | Palladium, Nickel, Copper complexes. nih.govrsc.org |

| Phase-Transfer Catalysis | Involves chiral catalysts that facilitate reactions between immiscible phases. organicreactions.orgrsc.org | Chiral quaternary ammonium (B1175870) salts. rsc.org |

Multicomponent Reaction Strategies in the Assembly of Fluorinated Acetamide Derivatives

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govbeilstein-journals.orgnih.gov These reactions are highly efficient and offer a rapid route to diverse chemical libraries. nih.govnih.gov

The Ugi reaction, as mentioned earlier, is a prominent example of an MCR that can be utilized for the synthesis of α-amino acetamide derivatives. mdpi.comwikipedia.orgyoutube.com By incorporating a fluorinated component, such as a fluorinated aldehyde or amine, into the Ugi reaction, it is possible to directly synthesize fluorinated acetamide derivatives. nih.gov

Another MCR that can be adapted for this purpose is the Bucherer–Bergs reaction, which provides access to hydantoins, which are masked amino acid functionalities. nih.gov These can be further elaborated to yield the desired fluorinated amino acetamides.

The development of new MCRs and the adaptation of existing ones provide a powerful platform for the efficient and diversity-oriented synthesis of fluorinated acetamide derivatives for various applications in medicinal chemistry and drug discovery. beilstein-journals.orgnih.gov

Chemical Transformations and Derivatization of the Fluorinated Acetamide Core

The fluorinated acetamide core, particularly the this compound structure, offers multiple reactive sites for chemical transformations and derivatization. These modifications are crucial for developing new chemical entities with tailored properties for various applications, including medicinal chemistry. The primary sites for chemical reactions are the amino group, the acetamide moiety, and the 4-fluorophenyl ring.

The amino group is a versatile handle for introducing a wide range of substituents. Standard transformations of primary amines can be applied to this core structure. For instance, acylation of the amino group can lead to the formation of various amides. One common example is the reaction with chloroacetyl chloride to introduce a reactive chloroacetamide group, which can be further functionalized. mdpi.com This subsequent reaction with secondary amines can yield a diverse library of derivatives. nih.gov

The acetamide group itself can undergo chemical transformations, although it is generally more stable. Under harsh conditions, hydrolysis can revert the acetamide to a carboxylic acid.

The 4-fluorophenyl ring can undergo electrophilic aromatic substitution, although the fluorine atom and the acetamido group can influence the regioselectivity of these reactions. The fluorine atom is an ortho-, para- director, while the deactivating nature of the acetamido group can make substitutions more challenging.

Furthermore, the bifunctional nature of this compound, possessing both an amino and an acetamide group, makes it a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions. For example, multicomponent reactions involving a related synthon, 2-cyano-N-(4-fluorophenyl)acetamide, have been used to synthesize highly substituted 2-pyridones. researchgate.net This suggests that the core structure of this compound could be a key building block in the creation of complex molecular architectures.

Another important transformation is the oxidative cyclization of related structures, such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, to form 2-(3-oxoindolin-2-ylidene)acetonitriles. semanticscholar.orgnih.govacs.org This type of reaction highlights the potential for intramolecular cyclizations involving the amino group and a suitable side chain to generate novel heterocyclic systems.

The following tables summarize some of the key chemical transformations and derivatizations that can be envisioned for the this compound core, based on reactions reported for analogous compounds.

Table 1: Derivatization of the Amino Group

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Chloroacetyl chloride, K2CO3, THF, reflux | N-Chloroacetylated derivative |

| Further substitution | Secondary amine, base | N-substituted glycinamide (B1583983) derivatives |

Table 2: Synthesis of Heterocyclic Derivatives

| Starting Material (Analogue) | Reaction Type | Reagents and Conditions | Product Type | Reference |

| 2-Cyano-N-(4-fluorophenyl)acetamide | Multicomponent reaction/Cyclization | Substituted aldehydes, malononitrile, ethanol/pyridine | 6-Amino-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-(aryl)pyridine-3,5-dicarbonitriles | researchgate.net |

| 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles | Oxidative Cyclization | KOH, DMSO | 2-(3-Oxoindolin-2-ylidene)acetonitriles | semanticscholar.orgnih.govacs.org |

Advanced Spectroscopic and Structural Characterization of 2 Amino 2 4 Fluorophenyl Acetamide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2-Amino-2-(4-fluorophenyl)acetamide, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a detailed map of the hydrogen, carbon, and fluorine atoms within the molecule.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic region is expected to be the most complex due to the fluorine substitution on the phenyl ring. The protons on the ring will likely appear as two sets of multiplets due to coupling with each other and with the fluorine atom.

The methine proton (CH), being adjacent to the amino group and the phenyl ring, is expected to appear as a singlet. The protons of the primary amine (-NH₂) and the primary amide (-CONH₂) groups are anticipated to present as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

Based on data from analogous compounds like 2-amino-2-phenylacetamide (B42336) and derivatives containing the 4-fluorophenyl moiety, the expected chemical shifts are summarized below.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic H (ortho to F) | ~ 7.10 - 7.25 | Triplet or Doublet of Doublets | Coupled to adjacent aromatic protons and the fluorine atom. |

| Aromatic H (meta to F) | ~ 7.30 - 7.45 | Multiplet | |

| Methine H (-CH (NH₂)CONH₂) | ~ 4.50 - 5.00 | Singlet | Shift influenced by adjacent electron-withdrawing groups. |

| Amine H (-NH ₂) | ~ 2.00 - 3.00 | Broad Singlet | Chemical shift is variable. |

| Amide H (-CONH ₂) | ~ 7.00 - 8.00 | Broad Singlet | Two distinct signals may be observed due to restricted rotation. |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the amide group is expected to appear significantly downfield. The carbons of the 4-fluorophenyl ring will show characteristic splitting patterns due to coupling with the fluorine atom (C-F coupling), which is invaluable for confirming the substitution pattern.

The chemical shifts for the aromatic carbons are influenced by the electronegativity of the fluorine atom, with the carbon directly bonded to fluorine (C-F) showing a large one-bond coupling constant (¹JCF). Carbons at the ortho, meta, and para positions relative to the C-F bond will also exhibit smaller two-, three-, and four-bond couplings, respectively.

| Carbon | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) | Notes |

| Carbonyl C (-C =O) | ~ 170 - 175 | - | Typical range for a primary amide. |

| C-F (Aromatic) | ~ 160 - 165 | ¹JCF ≈ 240 - 250 | Large coupling constant is characteristic of a direct C-F bond. |

| C-ipso (Aromatic, attached to CH) | ~ 135 - 140 | ⁴JCF ≈ 3 - 4 | |

| C-ortho (Aromatic) | ~ 128 - 130 | ²JCF ≈ 20 - 25 | |

| C-meta (Aromatic) | ~ 115 - 117 | ³JCF ≈ 8 - 10 | |

| Methine C (-C H(NH₂)CONH₂) | ~ 55 - 60 | - |

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the spectrum is expected to be simple, showing a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic system. Analysis of related compounds, such as 4-(2-(4-fluorophenyl)-2-hydroxyethyl)phenol, shows a ¹⁹F chemical shift around -116 ppm. nih.gov This provides a strong reference point for the expected value in the target molecule.

| Nucleus | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic F | ~ -115 to -120 | Relative to a standard like CFCl₃. The signal may be a multiplet due to coupling with nearby protons. |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of bonds.

The FT-IR spectrum of this compound would display characteristic absorption bands for its primary amine, primary amide, and fluoro-substituted aromatic ring. Key expected vibrational frequencies, based on data from 2-amino-2-phenylacetamide and other fluorinated aromatic compounds, are tabulated below. nih.govnih.gov

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch | Primary Amine & Amide (asymmetric & symmetric) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2950 - 2850 | C-H Stretch | Methine |

| ~ 1680 - 1640 | C=O Stretch (Amide I) | Primary Amide |

| ~ 1640 - 1590 | N-H Bend (Amide II) | Primary Amide |

| 1600, 1500, 1450 | C=C Stretch | Aromatic Ring |

| ~ 1250 - 1200 | C-N Stretch | Amine/Amide |

| ~ 1100 - 1000 | C-F Stretch | Fluoro-Aromatic |

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O show strong IR absorption, non-polar and symmetric bonds often produce strong Raman scattering. For this compound, the aromatic ring vibrations are expected to be particularly prominent in the Raman spectrum.

Raman spectroscopy is an excellent tool for studying the amide I and amide III bands, which are sensitive to the protein secondary structure and can provide conformational information. nih.gov The spectrum of the non-fluorinated analog, 2-phenylacetamide, serves as a useful reference for predicting the Raman shifts. nih.gov

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3060 | C-H Stretch | Aromatic Ring |

| ~ 1660 | C=O Stretch (Amide I) | Primary Amide |

| ~ 1600 | C=C Stretch | Aromatic Ring (strong) |

| ~ 1260 | Amide III | C-N Stretch / N-H Bend |

| ~ 1000 | Aromatic Ring Breathing | Phenyl Ring (symmetric) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. While specific experimental mass spectra for this compound are not available, predicted data for related isomers can be reviewed to anticipate its behavior.

For the isomeric compound 2-((4-fluorophenyl)amino)acetamide (B1334991) , with the same molecular formula (C₈H₉FN₂O) and a monoisotopic mass of 168.06989 Da, predicted mass-to-charge ratios (m/z) for various adducts have been calculated. uni.lunih.gov These theoretical values are crucial for identifying the compound in a complex mixture during analysis by high-resolution mass spectrometry.

Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of 2-((4-fluorophenyl)amino)acetamide uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 169.07717 | 132.4 |

| [M+Na]⁺ | 191.05911 | 139.5 |

| [M-H]⁻ | 167.06261 | 134.5 |

| [M+NH₄]⁺ | 186.10371 | 152.0 |

| [M+K]⁺ | 207.03305 | 137.3 |

| [M+H-H₂O]⁺ | 151.06715 | 125.3 |

This data is for the isomer 2-((4-fluorophenyl)amino)acetamide and is predictive in nature.

The fragmentation of this compound would be expected to follow established patterns for amines and amides. Alpha-cleavage adjacent to the amino group and cleavage of the amide bond are anticipated to be prominent fragmentation pathways, yielding characteristic daughter ions. The presence of the fluorophenyl group would also lead to specific fragments corresponding to this moiety.

X-ray Diffraction Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. There is no published crystal structure for this compound. However, crystallographic data for related compounds offer valuable structural comparisons.

For instance, the crystal structure of 2-Chloro-N-(4-fluorophenyl)acetamide (C₈H₇ClFNO) has been determined. researchgate.net In this related molecule, an intramolecular C—H⋯O hydrogen bond results in a nearly planar six-membered ring. The molecules in the crystal are linked by intermolecular N—H⋯O hydrogen bonds, forming chains. researchgate.net

Another related compound, 2-(4-chlorophenyl)acetamide , crystallizes in a layered structure stabilized by intermolecular N–H⋯O hydrogen bonds, with the acetamide (B32628) group being significantly twisted relative to the benzene (B151609) ring.

These findings suggest that the crystal structure of this compound would likely be heavily influenced by hydrogen bonding involving the amino and acetamide groups, leading to the formation of extensive supramolecular networks. The precise geometry and packing would, however, depend on the specific crystallization conditions.

Computational and Theoretical Investigations of 2 Amino 2 4 Fluorophenyl Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. For aromatic compounds and their derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net

In the case of 2-Amino-2-(4-fluorophenyl)acetamide, DFT calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations help in understanding the molecule's three-dimensional conformation, which is fundamental to its interaction with biological targets. Furthermore, DFT is used to compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.

Table 1: Representative DFT-Calculated Properties for Acetamide (B32628) Derivatives This table presents typical data obtained from DFT calculations on related acetamide compounds, illustrating the expected parameters for this compound.

| Parameter | Typical Value Range | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.0 to 5.0 Debye | Influences solubility and intermolecular interactions |

Source: Compiled from findings on related acetamide structures. researchgate.net

Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.gov By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stability arising from electron delocalization.

Table 2: Typical NBO Analysis Results for Acetamide Derivatives This table showcases common intramolecular interactions and their stabilization energies as determined by NBO analysis in similar compounds.

| Donor NBO | Acceptor NBO | Stabilization Energy (E2) (kcal/mol) |

| LP(O) | σ(N-H) | 5 - 15 |

| LP(N) | σ(C-C) | 2 - 8 |

| π(C=C) | π*(C=O) | 10 - 20 |

Source: Based on NBO analyses of functionally similar molecules. researchgate.netnih.gov

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov It partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal. The analysis generates d_norm surfaces, which highlight regions of close intermolecular contacts, and 2D fingerprint plots that summarize the types and relative contributions of these interactions.

For this compound, Hirshfeld analysis would reveal the nature and extent of hydrogen bonds (e.g., N-H···O), as well as other interactions like C-H···π and π-π stacking, which are crucial for stabilizing the crystal structure. nih.govresearchgate.net The fingerprint plots can be decomposed to show the percentage contribution of different types of atomic contacts, providing a detailed picture of the crystal packing.

Table 3: Common Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds This table presents typical intermolecular contacts and their percentage contributions to the Hirshfeld surface for related molecular crystals.

| Interaction Type | Percentage Contribution |

| H···H | 40 - 50% |

| O···H / H···O | 20 - 30% |

| C···H / H···C | 10 - 20% |

| F···H / H···F | 5 - 15% |

| C···C | 3 - 8% |

Source: Derived from Hirshfeld surface analyses of similar fluorinated and acetamide-containing compounds. nih.gov

Quantum Chemical Characterization of Molecular Properties and Reactivity Descriptors

Quantum chemical calculations provide a range of descriptors that characterize the global and local reactivity of a molecule. researchgate.net These descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), include electronegativity (χ), chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω).

These parameters are essential for predicting the chemical behavior of this compound. For example, the electrophilicity index helps to classify the molecule as a potential electrophile or nucleophile, which is vital information for understanding its reaction mechanisms. Local reactivity can be further explored through Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 4: Key Quantum Chemical Reactivity Descriptors This table defines important reactivity descriptors and their formulas based on HOMO and LUMO energies.

| Descriptor | Formula |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 |

| Electrophilicity Index (ω) | μ² / (2η) |

Source: Standard definitions in quantum chemistry. researchgate.net

Computational Molecular Docking in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. physchemres.org It is widely used in drug design to understand how a ligand, such as this compound, might interact with a specific protein target. nih.gov

The process involves placing the ligand in the binding site of a receptor and evaluating the binding affinity using a scoring function. The results provide insights into the binding mode, the key amino acid residues involved in the interaction, and the binding energy, which indicates the stability of the ligand-receptor complex. nih.govekb.eg For this compound, docking studies could be performed against various enzymes or receptors implicated in diseases to explore its potential as a therapeutic agent. cyberleninka.ruresearchgate.net

Table 5: Illustrative Molecular Docking Results for a Ligand in a Protein Active Site This table shows typical output from a molecular docking simulation, including binding energy and interacting residues.

| Ligand | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| This compound (Hypothetical) | Example Kinase | -7.0 to -9.0 | ASP, LYS, PHE | Hydrogen Bond, Hydrophobic |

Source: Representative data from molecular docking studies of similar small molecules. nih.govekb.eg

Reactivity and Mechanistic Studies of 2 Amino 2 4 Fluorophenyl Acetamide

Reaction Pathways and Transformation Mechanisms Involving the Acetamide (B32628) Moiety

The acetamide moiety is a primary site for chemical transformations, most notably through hydrolysis, which cleaves the amide bond. This reaction can proceed under both acidic and basic conditions, or be facilitated by enzymes, to yield 2-amino-2-(4-fluorophenyl)acetic acid and ammonia (B1221849).

Key Transformation Pathways:

Hydrolysis: The cleavage of the C-N bond in the acetamide group is a fundamental reaction. Enzymatic hydrolysis, in particular, is significant for its potential in chiral resolutions and the synthesis of enantiomerically pure amino acids.

Reduction: The amide can be reduced to the corresponding amine, 2-amino-2-(4-fluorophenyl)ethanamine, using strong reducing agents like lithium aluminum hydride.

Dehydration: Under specific conditions, the acetamide can be dehydrated to form a nitrile, although this is less common for primary amides.

The mechanism of these transformations is influenced by the electronic properties of the adjacent 4-fluorophenyl and amino groups, which can affect the stability of intermediates and transition states.

Interactive Table: Common Transformations of the Acetamide Moiety

| Reaction Type | Reagents | Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 2-Amino-2-(4-fluorophenyl)acetic acid |

| Base-Catalyzed Hydrolysis | NaOH, Heat | Sodium 2-amino-2-(4-fluorophenyl)acetate |

| Reduction | LiAlH₄ then H₂O | 2-Amino-2-(4-fluorophenyl)ethanamine |

Influence of the 4-Fluorophenyl Group on Chemical Reactivity and Selectivity

The 4-fluorophenyl group exerts a significant electronic influence on the reactivity of the entire molecule. Fluorine, being the most electronegative element, acts as a strong electron-withdrawing group through the inductive effect (-I effect), while also being a weak deactivator in electrophilic aromatic substitution due to its +M (mesomeric) effect.

Inductive Effect: The strong -I effect of the fluorine atom increases the acidity of the α-proton (the hydrogen on the carbon bearing the amino and acetamide groups) and can influence the rates of reactions involving the adjacent functional groups.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing fluorine atom can make the phenyl ring more susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles.

These electronic effects are crucial in determining the regioselectivity and rate of reactions occurring at the aromatic ring.

Interactive Table: Electronic Effects of the 4-Fluorophenyl Group

| Electronic Effect | Consequence on Reactivity | Example Reaction |

| Inductive (-I) | Increased acidity of α-hydrogen | Base-catalyzed alkylation at the α-carbon |

| Mesomeric (+M) | Ortho, para-directing in EAS | Nitration of the aromatic ring |

| Electron-Withdrawing | Activation towards nucleophilic aromatic substitution | Reaction with sodium methoxide |

Role of the Amino Group in Synthetic Transformations

The primary amino group is a versatile functional handle for a variety of synthetic transformations. Its nucleophilic character allows it to react with a wide range of electrophiles.

N-Acylation and N-Alkylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form new amide derivatives. mdpi.com Similarly, it can undergo alkylation with alkyl halides. These reactions are fundamental in peptide synthesis and the creation of compound libraries for drug discovery.

Schiff Base Formation: Reaction with aldehydes and ketones yields imines (Schiff bases), which are important intermediates in various C-N and C-C bond-forming reactions.

Diazotization: Treatment with nitrous acid can convert the primary amino group into a diazonium salt, which can then undergo a variety of substitution reactions (e.g., Sandmeyer reaction) to introduce different functionalities onto the molecule.

The reactivity of the amino group can be modulated by the electronic effects of the 4-fluorophenyl ring. ontosight.ai

Stereochemical Aspects of Reactions Involving the Chiral Center

The carbon atom attached to the amino, 4-fluorophenyl, and acetamide groups is a stereocenter, meaning that 2-Amino-2-(4-fluorophenyl)acetamide can exist as a pair of enantiomers. The stereochemical outcome of reactions involving this chiral center is of paramount importance, particularly in pharmaceutical applications where only one enantiomer may be biologically active.

Retention of Configuration: If a reaction occurs at a site remote from the chiral center (e.g., on the phenyl ring or at the acetamide nitrogen) without breaking any bonds to the stereocenter, the original configuration is typically retained.

Inversion of Configuration: Reactions that proceed via a backside attack mechanism, such as an Sₙ2 reaction at the chiral center, will lead to an inversion of the stereochemical configuration. lumenlearning.com

Racemization: If a reaction proceeds through a planar intermediate, such as a carbocation or an enolate, subsequent reaction can occur from either face with equal probability, leading to a racemic mixture of the product. lumenlearning.comslideshare.net

The ability to control the stereochemistry during synthesis, often through the use of chiral auxiliaries or catalysts, is a key focus in the preparation of enantiomerically pure this compound and its derivatives. mdpi.com Asymmetric synthesis methods are often employed to selectively produce the desired stereoisomer. slideshare.netmdpi.com

Applications of 2 Amino 2 4 Fluorophenyl Acetamide As a Building Block in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The structural framework of 2-Amino-2-(4-fluorophenyl)acetamide makes it an ideal starting material for the assembly of more intricate molecular architectures. Its primary amine group serves as a key functional handle for participating in a variety of carbon-nitrogen bond-forming reactions.

One of the most powerful strategies for the rapid generation of molecular complexity is the Ugi four-component reaction (U-4CR). wikipedia.orgtcichemicals.com This one-pot reaction combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide derivatives. tcichemicals.com In this context, this compound can serve as the amine component. The reaction proceeds through the initial formation of an imine between the amine and a carbonyl compound, which is then attacked by the isocyanide and the carboxylate anion, culminating in a Mumm rearrangement to yield the final, highly substituted product. wikipedia.org This strategy allows for the convergent assembly of peptide-like scaffolds, where the (4-fluorophenyl)acetamide moiety can be systematically incorporated. A related Grob-Ugi cascade reaction, mediated by reagents like bis(acetoxy)iodobenzene, further highlights the utility of amino acetamide (B32628) precursors in generating complex 2-carbamimidamide derivatives. acs.org The ability to introduce four points of diversity in a single step makes this building block highly valuable for creating novel and elaborate organic molecules.

Table 1: Representative Ugi Four-Component Reaction

| Component A (Amine) | Component B (Carbonyl) | Component C (Carboxylic Acid) | Component D (Isocyanide) | Product Class |

|---|

This table illustrates the potential use of this compound as the amine component in a generalized Ugi reaction, allowing for the creation of diverse and complex products.

Utility in the Construction of Functionalized Heterocyclic Systems

Heterocyclic scaffolds are ubiquitous in pharmaceuticals and natural products. This compound provides a versatile platform for the synthesis of various functionalized heterocyclic systems, leveraging its intrinsic reactivity. The primary amine and the adjacent amide group can participate in cyclization reactions to form a range of nitrogen-containing rings.

For instance, amino groups are crucial for the synthesis of important heterocyclic cores like benzothiazoles. In a typical synthesis, an aminophenyl moiety can react with appropriate reagents to form the thiazole (B1198619) ring. nih.gov By analogy, the amine in this compound could be utilized in condensation reactions with various electrophiles to construct heterocycles. For example, reaction with β-ketoesters or their equivalents can lead to the formation of pyrimidinone or dihydropyridine (B1217469) systems, which are common motifs in bioactive compounds.

Furthermore, intramolecular cyclization strategies can be envisioned. While the classic Pictet-Spengler reaction, which condenses β-arylethylamines with carbonyls to form tetrahydroisoquinolines, is not directly applicable, variations of this cyclization could be adapted. wikipedia.orgjk-sci.com For example, activation of the amide nitrogen followed by intramolecular attack onto the fluorophenyl ring could potentially lead to novel fused heterocyclic structures. The synthesis of fused-ring β-amino lactams from bicyclic β-amino acids via ring-rearrangement metathesis demonstrates how amino acid-like structures can be elaborated into complex heterocyclic frameworks. nih.gov The presence of the fluorine atom on the phenyl ring can also influence the regioselectivity of cyclization reactions and modulate the properties of the resulting heterocyclic products.

Development of Diverse Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful approach in drug discovery that aims to create collections of structurally diverse small molecules for biological screening. The suitability of a building block for inclusion in DOS campaigns depends on its ability to participate in robust and versatile chemical reactions that allow for the systematic introduction of structural variety.

This compound is an excellent candidate for the development of diverse chemical libraries, primarily due to its utility in multi-component reactions (MCRs) like the Ugi reaction. acs.org MCRs are highly efficient for library production because they combine three or more reactants in a single operation, leading to complex products whose structures can be easily varied by simply changing the individual starting components. wikipedia.orgtcichemicals.com By using this compound as the constant amine component in an Ugi-based library synthesis, and varying the aldehyde, carboxylic acid, and isocyanide inputs, a large library of related compounds with diverse substituents can be rapidly generated. nih.gov This approach was successfully used to create a library based on a 4-(2'-thienyl)-1H-pyrrole-2-carbaldehyde template, demonstrating the power of using a core structure to generate amine and imine libraries. core.ac.uk Dynamic combinatorial chemistry (DCC) is another strategy where reversible reactions are used to generate a library of compounds in the presence of a biological target, which then amplifies the best binders. youtube.com The amine functionality of the title compound makes it suitable for incorporation into DCC libraries based on reversible imine formation.

Table 2: Example of a Combinatorial Library Design Using Ugi Reaction

| Library Position | R¹ (from Carbonyl) | R² (from Carboxylic Acid) | R³ (from Isocyanide) |

|---|---|---|---|

| Core Scaffold | This compound | ||

| Compound 1 | Methyl | Phenyl | Cyclohexyl |

| Compound 2 | Ethyl | Thienyl | tert-Butyl |

| Compound 3 | Isopropyl | Furyl | Benzyl |

| Compound 4 | Phenyl | Pyridyl | Propyl |

This table conceptualizes how a diverse library can be generated from the single building block, this compound, by varying the other three components in the Ugi reaction.

Chiral Building Block Applications in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Fluorinated amino acids are particularly valuable building blocks for creating peptides and small molecule drugs with modified properties. beilstein-journals.org Chiral this compound is a key intermediate in the asymmetric synthesis of non-canonical amino acids.

A powerful method for achieving this is through the use of chiral Ni(II) complexes of glycine (B1666218) Schiff bases. beilstein-journals.orgmdpi.com In this approach, a chiral auxiliary is used to form a planar Ni(II) complex with glycine, which can then be deprotonated to form a nucleophilic enolate. This enolate can be alkylated with an electrophile, such as a 4-fluorobenzyl halide, with high stereocontrol dictated by the chiral ligand. Subsequent hydrolysis of the complex removes the metal and the chiral auxiliary, yielding the desired α-amino acid derivative in high enantiomeric purity. mdpi.comnih.gov This method has been successfully applied to the gram-scale synthesis of various fluorinated amino acids, demonstrating its robustness and utility. beilstein-journals.org

The resulting enantiopure this compound can then be used in subsequent steps, such as peptide synthesis or further elaboration, preserving the stereochemical integrity of the final product. The ability to generate either enantiomer by selecting the appropriate chiral auxiliary makes this a highly flexible and powerful tool in asymmetric synthesis. youtube.com

Table 3: Asymmetric Synthesis via Chiral Ni(II) Complex

| Step | Description | Key Reagents | Stereochemical Outcome |

|---|---|---|---|

| 1. Complex Formation | Glycine or its derivative forms a Schiff base with a chiral auxiliary, which then coordinates to Ni(II). | Ni(II) salt, Chiral Auxiliary (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone) | Formation of a planar chiral Ni(II) complex. |

| 2. Alkylation | The complex is deprotonated and reacted with an electrophile (e.g., 4-fluorobenzyl bromide). | Base (e.g., KOH), Electrophile | Diastereoselective alkylation of the glycine moiety. |

| 3. Hydrolysis | The alkylated complex is disassembled to release the amino acid. | Acid (e.g., HCl) | Liberation of the enantiomerically enriched amino acid. |

Molecular Interactions and Biological Target Engagement of Fluorinated Acetamide Derivatives

Structure-Activity Relationship (SAR) Investigations of Fluorinated Acetamide (B32628) Analogs

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery by identifying key structural features that influence biological activity. For the 2-amino-N-phenylacetamide chemical class, SAR studies have been conducted on various analogs to understand how modifications to different parts of the molecule affect their interaction with biological targets, such as the Slack potassium channel. nih.gov

Investigations into related acetamide derivatives reveal that substitutions on the phenyl ring significantly impact their biological profiles. For instance, research on (R)-2-Amino-2-phenylacetamide has shown that even slight changes to the phenyl ring's substituents can greatly influence binding affinity and selectivity for targets like the NMDA receptor. In a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, compounds with a 3-(trifluoromethyl)anilide group displayed considerably higher anticonvulsant activity compared to others. nih.gov

Comparing 2-Amino-2-(4-fluorophenyl)acetamide with its non-fluorinated and chloro-substituted analogs highlights the importance of the halogen substituent at the para-position of the phenyl ring. The chloro-analog, 2-Amino-2-(4-chlorophenyl)acetamide, is noted for its diverse biological activities and serves as an important intermediate in pharmaceutical synthesis. Its structural features, including the halogen, are critical for its interactions with molecular targets. Similarly, in a series of HDAC inhibitors, substituting a hydrogen with a fluorine atom on the benzamide (B126) portion of the molecule was explored to improve metabolic stability and selectivity. nih.gov The resulting fluorinated compound showed potent and selective activity against class I HDAC enzymes. nih.gov

These examples underscore a general principle in medicinal chemistry: the nature and position of substituents on the phenylacetamide scaffold are determinant factors for biological activity, with halogenation being a key strategy for modulating potency and selectivity.

Investigation of Molecular Mechanisms of Action (e.g., enzyme inhibition, receptor binding)

The biological effects of this compound and its analogs are rooted in their interactions with specific molecular targets, primarily through enzyme inhibition or receptor modulation. While the precise mechanisms for the title compound are not extensively detailed in available literature, the mechanisms of structurally similar compounds provide significant insights.

Acetamide derivatives can exert their effects by binding to and modulating the activity of various enzymes and receptors. ontosight.ai For example, compounds structurally related to 2-Amino-2-phenylacetamide (B42336) have been investigated as potential inhibitors of enzymes like aminotransferases or proteases. In the context of cancer therapy, fluorinated benzamide derivatives have been specifically designed to act as potent and selective inhibitors of histone deacetylase (HDAC) enzymes, particularly HDAC3. nih.gov

Furthermore, the 2-amino-N-phenylacetamide framework is found in inhibitors of Slack (KNa1.1) potassium channels, which are crucial regulators of neuronal excitability. nih.gov The inhibition of these channels represents a potential mechanism for treating neurological disorders like epilepsy. nih.gov The anticonvulsant properties of some N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives are linked to their ability to bind to neuronal voltage-sensitive sodium channels. nih.gov

The interaction with these biological targets can lead to a cascade of cellular events. For instance, enzyme inhibition can disrupt critical biochemical pathways, while receptor binding can modulate cellular signaling and gene expression.

Biophysical Characterization of Compound-Target Interactions

The study of protein-ligand binding is fundamental to understanding pharmacology and is essential in drug discovery. nih.gov A variety of biophysical methods are employed to characterize the interaction between a compound like this compound and its biological target. nih.govresearchgate.net These techniques provide quantitative data on binding affinity, kinetics, and stoichiometry. nih.gov

Commonly used biophysical methods include:

Mass Spectrometry (MS): Native MS can be used to observe protein-ligand complexes directly, confirming the stoichiometry of the interaction. Hydrogen/deuterium exchange MS can provide information on the binding site and conformational changes in the protein upon ligand binding. nih.gov

Thermal Shift Assays (e.g., nanoDSF): These methods measure the change in a protein's melting temperature upon ligand binding. A significant shift indicates a stabilizing interaction, confirming that the compound binds to the target.

Spectroscopic and Calorimetric Methods: Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide detailed thermodynamic and kinetic data, including the dissociation constant (KD), association rate (kon), and dissociation rate (koff). nih.gov

Microscale Thermophoresis (MST): This immobilization-free technology measures changes in fluorescence as molecules move in a microscopic temperature gradient. wikipedia.org It can determine binding affinities by detecting changes in the hydration shell, size, or charge of a fluorescently labeled target upon binding to a ligand. wikipedia.org

For this compound and its analogs, predicted biophysical data such as the Collision Cross Section (CCS) are available. CCS is an important parameter related to the ion's size and shape in the gas phase, which can be determined by ion mobility mass spectrometry.

Role of the Fluorine Atom in Modulating Molecular Interactions

Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the molecule, creating favorable electrostatic and dipolar interactions with receptor pockets. benthamscience.comnih.gov This can lead to stronger and more selective binding to the target protein. tandfonline.comnih.gov The C-F bond can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the drug-receptor complex. benthamscience.com

Metabolic Stability: A primary reason for incorporating fluorine is to block metabolic oxidation. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450. tandfonline.comnih.gov Placing a fluorine atom at a metabolically vulnerable position, such as the para-position of a phenyl ring, can prevent hydroxylation, thereby increasing the compound's half-life and bioavailability. nih.gov

Modulation of Physicochemical Properties: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and penetrate hydrophobic protein pockets. researchgate.netnih.gov Furthermore, the strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as amines. nih.govnih.gov This change in acidity/basicity can alter a compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and bioavailability. nih.gov

Conformational Control: Due to its unique steric and electronic properties, fluorine can influence the conformational preferences of a molecule. This can pre-organize the compound into a bioactive conformation that fits optimally into the binding site of its target, thus enhancing potency. nih.gov

Development and Validation of Analytical Methodologies for Fluorinated Acetamides

Chromatographic Method Development for Purity and Quantitative Analysis

Chromatographic techniques are central to the separation, identification, and quantification of 2-Amino-2-(4-fluorophenyl)acetamide and its potential impurities. The goal is to develop methods that are specific, accurate, precise, and robust.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and speed. pharmaguideline.com For a compound like this compound, an HPLC method would be developed to determine its purity and to quantify it in the presence of starting materials, by-products, and degradation products.

Method development for this compound would typically begin with selecting the appropriate stationary and mobile phases. Given the polar nature of the amino and acetamide (B32628) groups, and the non-polar phenyl ring, a variety of column chemistries could be explored. The stability of the analytical solutions, including the sample and standard solutions, is also a critical factor, with a common requirement being stability for at least 24 hours under defined storage conditions to ensure reliable and reproducible results. pharmtech.com

A typical HPLC method for a related compound, N-(2-Amino-6-chlorophenyl)-N-phenylacetamide, utilizes a reversed-phase approach with a simple mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric acid. sielc.com For Mass Spectrometry (MS) compatibility, formic acid is often substituted for phosphoric acid. sielc.com This approach is scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com

Hypothetical HPLC Method Parameters for this compound:

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used in the pharmaceutical industry. actascientific.com In RP-HPLC, the stationary phase is non-polar (e.g., C8 or C18), and the mobile phase is polar. For this compound, the retention would be governed by the hydrophobic interactions of the 4-fluorophenyl group with the stationary phase, while the polar mobile phase would elute the compound.

The development of an RP-HPLC method for a similar compound, Fosamprenavir, involved a Zorbax C18 column with a mobile phase of 0.1% v/v orthophosphoric acid in water and acetonitrile in a gradient elution. nih.govaalto.fi This method successfully separated the main compound from its potential impurities. nih.govaalto.fi The initial development started with an isocratic mobile phase, but a gradient was necessary to achieve adequate resolution for all impurities. nih.gov

A crucial aspect of RP-HPLC method development is the optimization of the mobile phase composition, including the organic modifier (e.g., acetonitrile, methanol), the aqueous component, and the pH. The pH is particularly important for ionizable compounds like this compound, as it affects the charge state and, consequently, the retention time and peak shape. nih.gov

Illustrative RP-HPLC Gradient Program for a Fluorinated Aromatic Amide:

| Time (minutes) | % Acetonitrile | % Water (0.1% Phosphoric Acid) |

|---|---|---|

| 0 | 30 | 70 |

| 10 | 70 | 30 |

| 15 | 70 | 30 |

| 16 | 30 | 70 |

Spectrophotometric Techniques for Characterization

UV-Visible spectrophotometry is a valuable tool for the initial characterization of this compound. The presence of the aromatic phenyl ring with its amino and acetamide substituents gives rise to characteristic UV absorption bands. For instance, the related compound 4-fluoroaniline (B128567) exhibits UV absorption maxima that can be used for its identification. nih.gov

The UV spectrum of this compound in a suitable solvent, such as methanol (B129727) or ethanol, would be recorded to determine its wavelength of maximum absorbance (λmax). This λmax can then be used for quantitative analysis using Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Derivative spectrophotometry can also be employed to enhance the resolution of overlapping spectral bands and to eliminate matrix interference. nih.gov First, second, or third-derivative spectra can be generated, and measurements can be made using "peak-peak" or "peak-zero" methods for quantification. nih.gov

Anticipated Spectrophotometric Data for this compound:

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| λmax | ~230-280 nm |

| Molar Absorptivity (ε) | To be determined experimentally |

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can also be used to predict the UV-Vis absorption bands corresponding to electronic transitions like HOMO to LUMO. researchgate.net

Application of Analytical Quality by Design (AQbD) Principles in Method Development

Analytical Quality by Design (AQbD) is a systematic approach to method development that begins with predefined objectives and emphasizes understanding of the method and process control based on sound science and quality risk management. acs.orgnih.gov The goal of AQbD is to design a robust method that consistently delivers the intended performance. sepscience.com

The AQbD process for developing an analytical method for this compound would involve the following key steps:

Define the Analytical Target Profile (ATP): This defines the requirements for the method, such as the need to accurately quantify the analyte and its impurities with a certain level of precision. nih.gov

Identify Critical Method Parameters (CMPs) and Critical Method Attributes (CMAs): CMAs are the method's performance characteristics (e.g., resolution, peak tailing), while CMPs are the method variables that can affect the CMAs (e.g., mobile phase pH, column temperature). chromatographyonline.com

Risk Assessment: Tools like Ishikawa (fishbone) diagrams or Failure Mode and Effects Analysis (FMEA) are used to identify and rank the parameters that could impact method performance. nih.govsepscience.com

Design of Experiments (DoE): Statistical designs are used to systematically study the effects of CMPs on CMAs and to identify the optimal method conditions. acs.org

Establish a Method Operable Design Region (MODR): The MODR is a multidimensional space of method parameters within which the method is known to perform as intended. nih.gov

Control Strategy and Lifecycle Management: A control strategy is implemented to ensure the method remains in a state of control throughout its lifecycle, with continuous monitoring and improvement. chromatographyonline.com

By applying AQbD, the resulting analytical method for this compound would be more robust and reliable, with a reduced likelihood of out-of-specification (OOS) results. nih.gov

Method Validation Parameters and Considerations in Analytical Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ich.org According to the International Council for Harmonisation (ICH) guidelines, the validation of an analytical method for a compound like this compound would include the assessment of several key parameters. pharmaguideline.comduyaonet.com

Key Validation Parameters based on ICH Q2(R1)/Q2(R2):

| Parameter | Description and Acceptance Criteria |

|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. nih.gov This is often demonstrated by the resolution of the analyte peak from other peaks. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A linear relationship should be established across a range of concentrations, typically with a correlation coefficient (r²) of ≥ 0.999. actascientific.com |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmaguideline.com For an assay, this is typically 80% to 120% of the test concentration. ich.org |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies of spiked samples and expressed as a percentage. pharmtech.com For an assay, the mean recovery is often expected to be within 98.0% to 102.0%. pharmtech.com |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay/inter-day), and reproducibility (inter-laboratory). actascientific.com Precision is typically expressed as the relative standard deviation (%RSD). |

| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio, typically 3:1. actascientific.comich.org |

| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. actascientific.com A typical signal-to-noise ratio for LOQ is 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). pharmtech.com This provides an indication of its reliability during normal usage. |

All validation experiments should be conducted according to a pre-approved protocol, and the results should be documented in a validation report. pharmtech.com

Future Research Directions and Translational Perspectives

Emerging Trends in the Synthesis of Fluorinated α-Amino Acetamides

The synthesis of α-amino acids and their derivatives containing fluorine atoms is a field of intense investigation due to the unique physicochemical properties that fluorine imparts. mdpi.com Recent advances have moved beyond classical methods to embrace more sophisticated and efficient strategies.

One of the prominent trends is the development of asymmetric catalytic methods . These approaches aim to produce enantiomerically pure or enriched fluorinated α-amino acetamides, which is crucial for their application in pharmaceuticals where stereochemistry often dictates biological activity. A variety of catalysts, including transition-metal complexes and organocatalysts, are being designed for highly enantioselective reactions such as reductions, alkylations, and Strecker-type reactions. mdpi.com

Another key area of development is the use of novel fluorinating reagents . While traditional reagents like Selectfluor and NFSI are still widely used, the search for milder, more selective, and safer fluorinating agents is ongoing. This includes the exploration of new electrophilic and nucleophilic fluorinating sources that can be applied to complex molecular architectures. mdpi.com

Furthermore, late-stage fluorination strategies are gaining traction. These methods allow for the introduction of fluorine atoms into already assembled molecular skeletons, providing a more direct and efficient route to a diverse range of fluorinated compounds. This approach is particularly valuable in medicinal chemistry for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. rsc.org

The utilization of fluorinated building blocks also remains a cornerstone of synthetic strategy. rsc.org This involves the synthesis of small, fluorinated molecules that can be readily incorporated into larger structures. This modular approach offers flexibility and access to a wide array of derivatives.

Advanced Computational Modeling for Rational Design and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For a compound like 2-Amino-2-(4-fluorophenyl)acetamide, computational modeling can provide profound insights into its properties and potential applications.

Docking studies , using software such as AutoDock Vina, can predict the binding modes of this compound with various biological targets, such as enzymes and receptors. This allows for the rational design of more potent and selective inhibitors or modulators. For instance, modeling the interaction with enzymes that have halogen-binding pockets could reveal key interactions that contribute to affinity and specificity.

Density Functional Theory (DFT) calculations are employed to analyze the electronic properties of the molecule. By optimizing the geometry at a specific level of theory (e.g., B3LYP/6-311+G(d,p)), researchers can calculate properties like Fukui indices to predict reactivity and sites susceptible to metabolic attack.

Molecular Dynamics (MD) simulations , using programs like NAMD or GROMACS, provide a dynamic view of the ligand-protein complex in a simulated physiological environment. These simulations can assess the stability of the binding pose over time and reveal important conformational changes that may occur upon binding.

These computational approaches, when used in concert, facilitate a more efficient and targeted discovery process, reducing the time and cost associated with experimental screening.

Exploration of Novel Biological Targets and Mechanistic Insights

While the full biological profile of this compound is still under investigation, its structural motifs suggest a range of potential therapeutic applications. The presence of the fluorophenyl group and the amino acetamide (B32628) moiety are features found in various biologically active molecules.

Research into structurally similar compounds, such as N-(2-amino-5-chloro-4-fluorophenyl)acetamide, has shown potential antimicrobial and anticancer properties. This suggests that this compound could also be explored for similar activities. The mechanism of action in such cases may involve the inhibition of critical enzymes or the disruption of cellular processes in pathogenic organisms or cancer cells.

Furthermore, derivatives of 2-aminobenzamides are known to be potent and selective inhibitors of class-I histone deacetylases (HDACs), particularly HDAC1, -2, and -3. mdpi.com Given this precedent, it is plausible that this compound or its derivatives could be designed to target these epigenetic modulators, which are implicated in various diseases, including cancer. mdpi.com

The core structure can also serve as a scaffold for the development of inhibitors for other enzyme families. The amino and acetamide groups can participate in hydrogen bonding interactions within an enzyme's active site, while the fluorophenyl group can engage in hydrophobic or halogen bonding interactions. Elucidating the precise molecular targets and the mechanism by which this compound exerts its effects will be a key area for future research. This may involve techniques such as chemical proteomics and activity-based protein profiling to identify its cellular binding partners.

Interdisciplinary Applications in Chemical Biology and Materials Science

The unique properties of fluorinated compounds extend their utility beyond traditional medicinal chemistry into the realms of chemical biology and materials science.

In chemical biology , fluorinated amino acids and their derivatives are valuable tools for probing biological systems. mdpi.comrsc.org The fluorine atom can serve as a sensitive ¹⁹F NMR probe to study protein conformation, dynamics, and interactions in their native environment. mdpi.com The introduction of a fluorinated amino acid like this compound into a peptide or protein sequence can also modulate its hydrophobicity, conformational preferences, and proteolytic stability. mdpi.com Furthermore, fluorescently labeled α-amino acids are powerful tools for imaging biological processes. nih.gov

In materials science , the incorporation of fluorinated moieties can significantly alter the properties of polymers and other materials. The high electronegativity and low polarizability of fluorine can lead to materials with enhanced thermal stability, chemical resistance, and unique surface properties such as hydrophobicity and oleophobicity. This compound could serve as a monomer or a building block for the synthesis of novel polymers with tailored properties. Its ability to form hydrogen bonds through the amino and acetamide groups could also be exploited to create self-assembling materials and supramolecular structures.

The continued exploration of this compound and related fluorinated α-amino acetamides holds great promise for a wide range of scientific disciplines. Advances in synthetic chemistry, coupled with powerful computational tools and a deeper understanding of their biological interactions, will undoubtedly pave the way for novel applications in medicine, biotechnology, and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.